1,4-Dibromo-2-methyl-2-butene

Description

BenchChem offers high-quality 1,4-Dibromo-2-methyl-2-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2-methyl-2-butene including the price, delivery time, and more detailed information at info@benchchem.com.

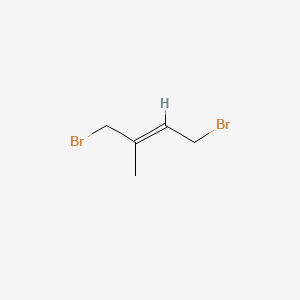

Structure

3D Structure

Properties

CAS No. |

18860-95-2 |

|---|---|

Molecular Formula |

C5H8Br2 |

Molecular Weight |

227.92 g/mol |

IUPAC Name |

1,4-dibromo-2-methylbut-2-ene |

InChI |

InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3 |

InChI Key |

HICPKHPJQJZCFP-UHFFFAOYSA-N |

SMILES |

CC(=CCBr)CBr |

Isomeric SMILES |

C/C(=C\CBr)/CBr |

Canonical SMILES |

CC(=CCBr)CBr |

Origin of Product |

United States |

Contextualization Within Brominated Alkene Chemistry Research

Brominated alkenes represent a cornerstone class of reagents in organic chemistry. Their value lies in the dual reactivity conferred by the carbon-carbon double bond and the carbon-bromine bonds. The double bond can undergo electrophilic addition reactions, while the polarized C-Br bond, with bromine acting as a good leaving group, is susceptible to nucleophilic substitution. This duality allows for a wide array of synthetic transformations.

1,4-Dibromo-2-methyl-2-butene is a significant subject within this research area due to its specific structural arrangement. Possessing two allylic bromide groups, the compound exhibits enhanced reactivity in substitution reactions because the adjacent double bond can stabilize the resulting carbocation intermediate. Research involving this and similar molecules often focuses on controlling the regioselectivity and stereoselectivity of its reactions. Due to its well-defined structure and predictable reactivity patterns, it is also utilized in academic studies to explore the mechanisms of electrophilic additions and reaction kinetics. evitachem.com

Significance As a Versatile Synthetic Intermediate in Organic Synthesis

Laboratory-Scale Preparations

In a laboratory setting, the synthesis of 1,4-dibromo-2-methyl-2-butene is primarily accomplished through the bromination of unsaturated hydrocarbons like 2-methyl-2-butene (B146552) and isoprene. The choice of starting material and reaction conditions allows for control over the reaction's regioselectivity and yield.

Bromination of 2-Methyl-2-butene: Reaction Conditions and Optimization

The most common laboratory synthesis involves the electrophilic addition of bromine to 2-methyl-2-butene. evitachem.com The double bond in 2-methyl-2-butene acts as a nucleophile, attacking the bromine molecule and leading to the formation of a bromonium ion intermediate. evitachem.compearson.com This intermediate is then attacked by a bromide ion to yield the dibrominated product.

Optimal reaction conditions are crucial for maximizing the yield and purity of 1,4-dibromo-2-methyl-2-butene. The reaction is typically carried out at low temperatures, around -15 °C to 0 °C, to control the reaction rate and prevent unwanted side reactions. evitachem.com Inert solvents such as dichloromethane (B109758) or chloroform (B151607) are commonly used to dissolve the reactants. evitachem.com The dropwise addition of bromine to the alkene solution helps to maintain a low concentration of bromine, further minimizing side product formation. evitachem.com Reaction times can vary from 1 to 20 hours. evitachem.com

| Parameter | Condition |

| Starting Material | 2-Methyl-2-butene |

| Reagent | Bromine (Br₂) |

| Solvent | Dichloromethane, Chloroform |

| Temperature | -15 °C to 0 °C |

| Reaction Time | 1 - 20 hours |

Bromination of Isoprene: Selective Addition Pathways

Isoprene serves as another key starting material for the synthesis of 1,4-dibromo-2-methyl-2-butene. mdpi.comoup.comtandfonline.comresearchgate.net The reaction of isoprene with bromine can lead to a mixture of addition products due to the presence of two double bonds. However, by controlling the reaction conditions, it is possible to selectively achieve 1,4-addition, yielding the desired product. The 1,4-addition of bromine to isoprene has been reported to give 1,4-dibromo-2-methyl-2-butene in quantitative yield. researchgate.net This selective transformation is a key step in multi-step syntheses, for instance, in the preparation of the trans isomer of 1,4-dibromo-2-methyl-2-butene, which is a useful intermediate for synthesizing zeatin, a plant hormone. oup.comtandfonline.com In one documented procedure, bromine is added dropwise to a solution of isoprene while maintaining the temperature below -20 °C in a dry ice/acetone bath, resulting in a 100% yield of 1,4-dibromo-2-methyl-2-butene. mdpi.com

Specific Reagents and Solvent Systems in Synthesis

The choice of reagents and solvents plays a significant role in the outcome of the synthesis. Inert solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) are preferred to avoid participation in the reaction. evitachem.comgoogle.com For the bromination of isoprene, maintaining a very low temperature (below -20°C) in a dry ice/acetone bath has been shown to be effective. mdpi.com

In some cases, specific catalytic systems are employed. For instance, the bromination of 2-methyl-2-butene can be catalyzed by iron(III) chloride (FeCl₃) to achieve high conversion rates. vulcanchem.com

Industrial Production Approaches for 1,4-Dibromo-2-methyl-2-butene

The industrial production of 1,4-dibromo-2-methyl-2-butene builds upon the principles of laboratory-scale synthesis but incorporates modifications to enhance safety, efficiency, and scalability.

Scale-Up Considerations and Process Parameters

Key parameters that are controlled during industrial production include:

Temperature: Reaction temperatures can range from -25 °C to 60 °C. evitachem.com

Catalyst: Catalytic bromination, for example using FeCl₃, can lead to conversion rates exceeding 95%. vulcanchem.com

Reaction Time: Reaction times are optimized for throughput and can range from 0.5 to 20 hours. google.com

Purification Techniques for Industrial-Scale Production

Purification is a critical step in industrial production to obtain high-purity 1,4-dibromo-2-methyl-2-butene. The primary methods used are distillation and recrystallization. evitachem.com

Distillation: After the reaction is complete, the solvent and any unreacted starting materials are typically removed by distillation. evitachem.comgoogle.com Short-path distillation under reduced pressure (e.g., 0.1 mmHg) is a common technique to isolate the product. vulcanchem.com The distillation is often performed at temperatures between 50 °C and 90 °C under a vacuum of 1000 to 1500 Pa. evitachem.comgoogle.com

Recrystallization: To achieve higher purity, the distilled product can be further purified by recrystallization from a suitable solvent, such as petroleum ether or n-hexane. evitachem.comgoogle.comgoogle.com This process helps to remove isomeric impurities and byproducts like 1,2,3,4-tetrabromobutane. google.com

| Purification Method | Key Parameters |

| Reduced Pressure Distillation | Vacuum: 0.1 mmHg or 1000-1500 Pa; Temperature: 50-90 °C |

| Recrystallization | Solvent: Petroleum ether, n-hexane |

Isomeric Purity and Control in 1,4-Dibromo-2-methyl-2-butene Synthesis

The control of stereochemistry is a central theme in the synthesis of 1,4-dibromo-2-methyl-2-butene. The desired application of the compound often dictates the required isomeric form, making stereoselective synthesis and the maintenance of isomeric purity essential.

Stereoselective Synthesis of Specific Isomers (cis/trans)

Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all others. inflibnet.ac.in In the synthesis of 1,4-dibromo-2-methyl-2-butene, the primary goal is to control the geometry around the double bond to yield a high proportion of either the cis (Z) or trans (E) isomer.

The most common method for synthesizing this compound is through the electrophilic addition of bromine to 2-methyl-2-butene. evitachem.com The stereochemical outcome of this reaction can be influenced by several factors, leading to a mixture of isomers. The control of these factors is key to stereoselectivity.

Key Synthetic Approaches:

Kinetic vs. Thermodynamic Control: The ratio of cis to trans isomers can be governed by whether the reaction is under kinetic or thermodynamic control. inflibnet.ac.in Kinetically controlled reactions, often run at low temperatures, favor the product that is formed fastest, whereas thermodynamically controlled reactions, typically at higher temperatures, favor the most stable product. inflibnet.ac.in For the bromination of 2-methyl-2-butene, conducting the reaction at low temperatures, such as between -15 °C and 0 °C, is a common strategy to exert kinetic control. evitachem.com

Precursor Stereochemistry: An effective strategy for achieving high stereoselectivity is to start with a precursor that already contains the desired stereochemistry. For analogous compounds like 1,4-dibromo-2-butene (B147587), the synthesis of the (Z)-isomer can be achieved by using (Z)-2-buten-1,4-diol as the starting material. nsf.gov This principle suggests that a stereospecific synthesis of (Z)- or (E)-2-methyl-2-buten-1,4-diol could serve as a reliable precursor for the corresponding isomer of 1,4-dibromo-2-methyl-2-butene.

Post-Synthesis Isolation: When a reaction produces a mixture of isomers, a specific isomer can often be isolated. Techniques such as fractional crystallization are highly effective. For the related compound trans-1,4-dibromo-2-butene, crystallization from a solvent like n-hexane is used to separate it from the cis-isomer and other impurities. google.com

Table 1: Factors Influencing Stereoselective Synthesis

| Factor | Description | Expected Outcome |

| Reaction Temperature | Lower temperatures (e.g., -15°C to 0°C) favor the kinetically controlled product, which may differ from the most stable isomer. evitachem.com | Can enhance the formation of one isomer over the other. |

| Precursor Geometry | Using a starting material with a fixed double bond geometry (e.g., a pure E- or Z-diol). nsf.gov | Can lead to a stereospecific reaction, preserving the geometry in the final product. |

| Isolation Method | Utilizing differences in physical properties like solubility to separate isomers from a mixture. google.com | Isolation of a pure isomer (e.g., trans) via crystallization. |

Dynamic Isomerization and Thermal Equilibration Phenomena

The cis and trans isomers of 1,4-dibromo-2-methyl-2-butene can interconvert under certain conditions, a phenomenon known as dynamic isomerization. This process is particularly relevant under thermal stress, where the system tends toward a state of thermal equilibrium.

At equilibrium, the ratio of isomers is determined by their relative thermodynamic stabilities. For disubstituted alkenes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain. Consequently, heating a mixture of 1,4-dibromo-2-methyl-2-butene isomers is expected to favor the formation of the more stable trans isomer. Under thermal conditions, the equilibrium mixture of the parent compound, 1,4-dibromo-2-butene, favors the trans isomer. vulcanchem.com

Isomerization can also be chemically catalyzed. For instance, in the synthesis of trans-1,4-dibromo-2-butene, iodine can be used to facilitate the isomerization of the cis form to the desired trans product. google.com This suggests that trace impurities or specific reagents could influence the isomeric composition of 1,4-dibromo-2-methyl-2-butene during synthesis or storage.

Strategies for Maintaining Isomeric Purity Post-Synthesis

Once a specific isomer of 1,4-dibromo-2-methyl-2-butene has been synthesized or isolated, it is crucial to maintain its purity. The compound's sensitivity to heat and light necessitates specific handling and storage protocols to prevent degradation and unwanted isomerization. evitachem.com

Purification and Storage Strategies:

Vacuum Distillation: To purify the compound after synthesis, distillation under reduced pressure is a preferred method. evitachem.com For the analogous trans-1,4-dibromo-2-butene, distillation at a vacuum of 1000–1500 Pa and a temperature of 50–90 °C allows for effective purification by removing lower-boiling impurities without the high temperatures that would induce isomerization. google.com

Crystallization: As a method for both initial isolation and purification, crystallization is highly effective for separating geometric isomers. google.com The distinct packing efficiencies and intermolecular forces of the cis and trans isomers often lead to significant differences in solubility and melting points, which can be exploited for separation.

Proper Storage Conditions: Given the compound's sensitivity, storage in a cool, dark environment is essential to minimize the rates of both isomerization and decomposition reactions. evitachem.com Amber-colored vials or containers that block UV light should be used, and refrigeration is recommended for long-term storage.

Table 2: Post-Synthesis Purity Maintenance Strategies

| Strategy | Method | Purpose | Reference |

| Purification | Vacuum Distillation | Removes volatile impurities at lower temperatures to prevent thermal isomerization. | evitachem.comgoogle.com |

| Crystallization | Separates isomers based on differential solubility, yielding a highly pure solid product. | google.com | |

| Storage | Low Temperature | Slows down the rate of potential isomerization and degradation reactions. | evitachem.com |

| Protection from Light | Prevents photochemical reactions that could lead to decomposition or isomerization. | evitachem.com |

Reactivity and Mechanistic Investigations of 1,4 Dibromo 2 Methyl 2 Butene

Nucleophilic Substitution Reactions of 1,4-Dibromo-2-methyl-2-butene

1,4-Dibromo-2-methyl-2-butene readily participates in nucleophilic substitution reactions, where the bromine atoms can be displaced by a variety of nucleophiles. evitachem.com This reactivity is fundamental to its application as a precursor in the synthesis of more complex organic molecules. ontosight.ai

Exploration of Bromine Atoms as Leaving Groups

The two bromine atoms in 1,4-dibromo-2-methyl-2-butene exhibit different reactivities due to their positions within the molecule. The bromine atom at the C1 position is allylic, making it a particularly good leaving group in S_N2 reactions. The stability of the resulting allylic carbocation also facilitates S_N1-type reactions. The bromine atom at the C4 position is attached to a vinylic carbon and is generally less reactive towards nucleophilic substitution.

This difference in reactivity allows for selective substitution reactions. For instance, studies have shown that the C1-bromine atom can be preferentially substituted by nucleophiles like the phthalimide (B116566) anion, leaving the C4-bromine atom intact. tandfonline.com This regioselectivity is attributed to the more sterically hindered environment of the C4-bromine atom. tandfonline.com

Reactivity with Diverse Nucleophiles (e.g., Hydroxide (B78521) Ions, Amines)

A wide range of nucleophiles can be employed to displace the bromine atoms in 1,4-dibromo-2-methyl-2-butene. Common nucleophiles include hydroxide ions (OH⁻) and amines. smolecule.com Reaction with hydroxide ions, typically from sodium hydroxide or potassium hydroxide, can lead to the formation of the corresponding alcohols. smolecule.com Similarly, amines can react to form substituted amino compounds. evitachem.com

The reaction conditions, such as the choice of solvent and base, can influence the outcome of these reactions, sometimes leading to a mixture of substitution and elimination products. evitachem.com For example, the use of a strong, non-nucleophilic base would favor elimination, while a good nucleophile would favor substitution.

A notable application of this reactivity is the synthesis of trans-4-amino-1-hydroxy-2-methyl-2-butene, a useful intermediate for the plant hormone zeatin. tandfonline.com This synthesis involves the selective monophthalimide formation at the C1 position, followed by conversion to the final product. tandfonline.com

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amine |

| Phthalimide anion | Potassium phthalimide | N-substituted phthalimide |

Alkylation Reactions (e.g., with Malonate Esters)

1,4-Dibromo-2-methyl-2-butene is an effective alkylating agent, particularly in reactions with enolates derived from active methylene (B1212753) compounds like malonate esters. libretexts.orglibretexts.org In the presence of a base such as sodium ethoxide, diethyl malonate can be deprotonated to form a nucleophilic enolate ion. libretexts.orglibretexts.org This enolate can then attack the electrophilic carbon of 1,4-dibromo-2-methyl-2-butene, displacing a bromide ion and forming a new carbon-carbon bond. libretexts.orglibretexts.org

These alkylation reactions are a cornerstone of the malonic ester synthesis, a versatile method for preparing carboxylic acids. libretexts.orglibretexts.org The initial alkylation product can be further manipulated. For instance, intramolecular alkylation can occur when a dihalide like 1,4-dibromobutane (B41627) is used, leading to the formation of cyclic compounds. libretexts.org While direct examples with 1,4-dibromo-2-methyl-2-butene leading to cyclic structures via malonic ester synthesis are not explicitly detailed in the provided context, the principle of its reactivity as an alkylating agent with malonate esters is well-established. libretexts.orglibretexts.org

Elimination Reactions of 1,4-Dibromo-2-methyl-2-butene

Elimination reactions, specifically dehydrohalogenation, are another significant pathway for the transformation of 1,4-dibromo-2-methyl-2-butene. evitachem.com These reactions typically occur under the influence of strong bases.

Dehydrohalogenation Pathways and Alkene Formation

The treatment of 1,4-dibromo-2-methyl-2-butene with a strong base, such as sodium ethoxide or potassium hydroxide, can lead to the removal of a hydrogen atom and a bromine atom, resulting in the formation of a new double bond. evitachem.comsmolecule.com This process is known as dehydrohalogenation. The regioselectivity of this elimination can be influenced by the reaction conditions and the structure of the substrate.

For example, dehydrobromination of 1,4-dibromo-2-methyl-2-butene using 1,3-dimethyl-3,4,5,6-tetrahydro-pyrimidinone (DMPU) has been used to synthesize 2-bromomethyl-1,3-butadiene, a useful isoprene (B109036) synthon. scielo.brmdpi.com The formation of different alkene products is possible depending on which hydrogen and bromine atoms are eliminated. vaia.com The stability of the resulting alkene, often predicted by Zaitsev's rule (favoring the more substituted alkene), plays a crucial role in determining the major product. vaia.com

| Base | Example Reagent | Outcome |

| Strong Base | Sodium Ethoxide (NaOEt) | Alkene Formation |

| Strong Base | Potassium Hydroxide (KOH) | Alkene Formation |

| Bulky Base | 1,3-dimethyl-3,4,5,6-tetrahydro-pyrimidinone (DMPU) | Formation of 2-bromomethyl-1,3-butadiene |

Addition Reactions of 1,4-Dibromo-2-methyl-2-butene

The carbon-carbon double bond in 1,4-dibromo-2-methyl-2-butene is susceptible to electrophilic addition reactions. evitachem.com In these reactions, an electrophile adds across the double bond, leading to a saturated or a more substituted product.

The double bond acts as a nucleophile, attacking electrophiles. evitachem.com This can result in the formation of a cyclic bromonium ion or other reactive intermediates, which are then attacked by a nucleophile to yield the final product. evitachem.com Common electrophiles that can react with 1,4-dibromo-2-methyl-2-butene include halogens like bromine (Br₂) and hydrogen halides like hydrogen bromide (HBr). evitachem.comsmolecule.com

For instance, the addition of bromine (Br₂) across the double bond would lead to a tetrabrominated compound. The mechanism for such an addition to an alkene typically involves the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion. libretexts.org Similarly, the addition of HBr would proceed via a carbocation intermediate, with the regioselectivity of the addition being governed by the stability of the carbocation formed (Markovnikov's rule). libretexts.orglibretexts.org

Electrophilic Addition Across the Double Bond

The carbon-carbon double bond in 1,4-dibromo-2-methyl-2-butene serves as a site of high electron density, making it susceptible to attack by electrophiles. evitachem.com This characteristic electrophilic addition is a fundamental reaction pathway for this compound. evitachem.comlibretexts.org

In a typical electrophilic addition reaction, the π electrons of the double bond act as a nucleophile, attacking an electrophilic species. libretexts.org For instance, in the presence of halogens like bromine (Br₂) or chlorine (Cl₂), the double bond initiates the reaction, leading to the formation of addition products. evitachem.comlibretexts.org The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607), often at reduced temperatures to control the reaction rate. evitachem.comsmolecule.com

The general mechanism involves a two-step process:

Electrophilic Attack: The alkene's π electrons attack the electrophile (e.g., a bromine atom in Br₂), forming a new carbon-electrophile bond and leaving the other carbon of the original double bond with a positive charge, thus creating a carbocation intermediate. libretexts.org

Nucleophilic Capture: A nucleophile (e.g., a bromide ion, Br⁻) then attacks the carbocation, forming the final addition product. libretexts.org

This reactivity allows for the synthesis of a variety of derivatives from 1,4-dibromo-2-methyl-2-butene. evitachem.comontosight.ai

Role of Bromonium Ion Intermediates

In the specific case of halogen addition (e.g., with Br₂), the mechanism is further refined by the formation of a cyclic halonium ion intermediate, rather than an open carbocation. evitachem.comlibretexts.org When a bromine molecule approaches the double bond, the π electrons of the alkene attack one of the bromine atoms. Simultaneously, a lone pair of electrons from that same bromine atom attacks the other carbon of the double bond, forming a three-membered ring known as a bromonium ion. libretexts.orgmasterorganicchemistry.com This intermediate is significant because it explains the observed stereochemistry of the reaction. libretexts.org The formation of this cyclic ion prevents free rotation around the carbon-carbon bond. alrasheedcol.edu.iq

The positive charge in the bromonium ion is shared between the bromine atom and the two carbon atoms of the original double bond. youtube.com The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bulky bromonium ion ring, leading to the opening of the ring and the formation of the final di-substituted product. libretexts.orgmasterorganicchemistry.com The existence of stable bromonium ions has been confirmed through techniques like X-ray crystallography. masterorganicchemistry.com

Stereochemical Outcomes of Addition Reactions (e.g., Anti-Addition)

A key stereochemical outcome of the halogenation of alkenes, including 1,4-dibromo-2-methyl-2-butene, is anti-addition . libretexts.orgwikipedia.org This means that the two new substituents (in this case, bromine atoms) add to opposite faces of the double bond. youtube.comwikipedia.org The formation of the cyclic bromonium ion intermediate is central to explaining this stereospecificity. libretexts.orglibretexts.org

The nucleophile (bromide ion) must attack from the side opposite to the bromonium ion bridge. libretexts.orgquora.com This "backside" attack, analogous to an SN2 reaction, results in the two bromine atoms being in a trans (or anti) configuration in the product. libretexts.orgyoutube.com

For example, the addition of bromine to cis-2-butene (B86535) results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the addition to trans-2-butene yields the meso compound, (2R,3S)-2,3-dibromobutane. libretexts.orgalrasheedcol.edu.iq This stereospecific outcome, where different stereoisomers of the starting material yield different stereoisomers of the product, is a hallmark of reactions proceeding through a halonium ion intermediate. libretexts.orgalrasheedcol.edu.iq

Rearrangement and Isomerization Pathways of 1,4-Dibromo-2-methyl-2-butene

Beyond simple addition reactions, 1,4-dibromo-2-methyl-2-butene can undergo rearrangements and isomerizations, which are important considerations in its synthesis and subsequent reactions.

Allylic Rearrangements

The structure of 1,4-dibromo-2-methyl-2-butene contains an allylic system, which makes it susceptible to allylic rearrangements. evitachem.comzenodo.org In the context of the synthesis of this compound from the reaction of isoprene with bromine, allylic rearrangement of the initial 1,2- and 3,4-addition products can lead to the formation of the more stable 1,4-addition product. zenodo.org

Furthermore, conjugated dienes, from which 1,4-dibromo-2-methyl-2-butene can be derived, are known to undergo electrophilic addition to yield a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate, which can be attacked by a nucleophile at two different positions. libretexts.org

It is also possible to isomerize the cis isomer of 1,4-dihalobutene-2 to the trans isomer using a catalyst. googleapis.com

Influence of the Methyl Group on Electronic and Steric Effects

The methyl group at the 2-position of 1,4-dibromo-2-methyl-2-butene has a significant influence on the molecule's reactivity due to both electronic and steric effects. evitachem.com

Electronic Effects: The methyl group is an electron-donating group. msu.eduunits.it This property increases the electron density of the double bond, which can affect the rate and regioselectivity of electrophilic addition reactions. msu.edu The increased electron density can make the double bond more nucleophilic and reactive towards electrophiles. units.it In the formation of a carbocation intermediate, the electron-donating nature of the methyl group helps to stabilize the positive charge on an adjacent carbon atom. pressbooks.pub

Specialized Reaction Mechanisms Involving 1,4-Dibromo-2-methyl-2-butene

Due to its unique structure, 1,4-dibromo-2-methyl-2-butene can participate in specialized reaction mechanisms, leading to the formation of complex cyclic and polymeric structures.

One notable application is its use as a precursor in the synthesis of 1,1-disubstituted 2-vinylcyclopropanes. These vinylcyclopropanes are valuable monomers for creating low-shrinkage polymers. The reaction mechanism likely involves the reaction of 1,4-dibromo-2-methyl-2-butene with a nucleophile, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring.

Furthermore, this compound can be used to synthesize tricyclo[4.2.1.0²,⁵]nonane derivatives. The formation of such a complex, bridged ring system from 1,4-dibromo-2-methyl-2-butene highlights its utility in constructing intricate molecular architectures. The specific mechanisms for these transformations would depend on the other reagents and reaction conditions employed.

The reactivity of 1,4-dibromo-2-methyl-2-butene also extends to its use in cationic polymerization, where the compound can act as a monomer. evitachem.combiosynth.com In these reactions, the double bond would be the site of polymerization, initiated by a cationic species.

Below is an interactive data table summarizing key reactions and mechanistic features of 1,4-Dibromo-2-methyl-2-butene:

| Reaction Type | Key Intermediate | Stereochemical Outcome | Influencing Factors | Resulting Products |

| Electrophilic Addition (Halogenation) | Cyclic Bromonium Ion evitachem.comlibretexts.org | Anti-addition libretexts.orgwikipedia.org | Solvent, Temperature evitachem.comsmolecule.com | Vicinal Dihalides libretexts.org |

| Allylic Rearrangement | Allylic Carbocation libretexts.org | Mixture of Isomers | Reaction Conditions googleapis.com | Isomeric Dibromobutenes zenodo.org |

| Cyclization | Not specified | Not specified | Nucleophile, Base | Vinylcyclopropanes, Tricyclic compounds |

| Cationic Polymerization | Cationic Center | Not specified | Initiator | Polymers evitachem.combiosynth.com |

Retro-Claisen Rearrangements

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry, specifically a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.org While the forward reaction is well-documented, instances of retro-Claisen rearrangements involving halogenated butene derivatives are less common but mechanistically intriguing.

In the context of 1,4-dibromo-2-methyl-2-butene, while direct retro-Claisen rearrangement studies are not extensively reported, related transformations provide insight into the potential reactivity. The rearrangement is typically thermally initiated and proceeds through a concerted, cyclic transition state. wikipedia.org The presence of bromine atoms and a methyl group on the butene backbone would influence the electronic and steric nature of the transition state, potentially affecting the reaction's feasibility and outcome. For instance, the Bellus-Claisen rearrangement, a variation involving the reaction of allylic ethers with ketenes, highlights how substituents can direct the course of such rearrangements. wikipedia.org

1,3-Debromination Processes and Stereoselectivity

The 1,3-debromination of 2,4-dibromoglutarate esters using the metallate anion Cr(CO)₄NO⁻ has been shown to proceed with a degree of stereoselectivity. cdnsciencepub.com These reactions, conducted at low temperatures, demonstrate that the stereochemistry of the starting material influences the stereochemistry of the resulting cyclopropane product. cdnsciencepub.com Specifically, (±) isomers of dimethyl 2,4-dibromoglutarate and dimethyl 2,4-dibromo-2,4-dimethylglutarate stereospecifically yield the trans-cyclopropane product. cdnsciencepub.com In contrast, the meso isomers show less selectivity, with meso-dimethyl 2,4-dibromoglutarate forming both cis and trans products, while meso-dimethyl 2,4-dibromo-2,4-dimethylglutarate preferentially forms the cis-cyclopropane. cdnsciencepub.com This suggests a mechanism involving double inversion at both carbon-bromine centers for the (±) isomers. cdnsciencepub.com

While this study does not directly involve 1,4-dibromo-2-methyl-2-butene, the principles of 1,3-debromination and the observed stereoselectivity provide a framework for predicting its behavior in similar reductive cyclization reactions. The presence of the methyl group and the double bond in 1,4-dibromo-2-methyl-2-butene would likely influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome of any 1,3-debromination reaction.

Electrochemical Carboxylation Reactions

The electrochemical carboxylation of 1,4-dibromo-2-methyl-2-butene presents a method for the synthesis of carboxylic acids. This process involves the electrochemical reduction of the organic halide in the presence of carbon dioxide. beilstein-journals.orgresearchgate.net A notable application is the synthesis of 3-methylene-4-pentenoic acid from 2-bromomethyl-1,4-dibromo-2-butene, which is structurally related to 1,4-dibromo-2-methyl-2-butene. This reaction, carried out in a dimethylformamide (DMF) solution with a platinum cathode and a manganese alloy or nickel anode, achieved a 57% yield. researchgate.net

The general mechanism for the electrocarboxylation of alkyl halides involves a two-step reduction. beilstein-journals.org The first step is a one-electron reduction that causes the dissociation of a halide anion, forming a radical intermediate. This radical then undergoes a second one-electron reduction in the presence of CO₂, leading to the formation of a carboxylate anion. beilstein-journals.org The efficiency of these reactions has been shown to increase significantly with the use of sacrificial anodes, particularly magnesium. beilstein-journals.org

In the broader context of dienes, the electrochemical dicarboxylation of 1,3-butadiene (B125203) to form 3-hexenedioic acid, a precursor to adipic acid, has been investigated. jchemlett.com The proposed mechanism involves the in-situ generation of 1,4-dibromobut-2-ene through the anodic oxidation of a bromide salt, followed by cathodic carboxylation. jchemlett.com However, this process suffered from low yields due to competing reductive debromodimerization and oligomerization reactions. jchemlett.com

Table 1: Electrochemical Carboxylation of a Related Dibromoalkene

| Substrate | Product | Anode Material | Cathode Material | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromomethyl-1,4-dibromo-2-butene | 3-Methylene-4-pentenoic acid | Manganese alloy or Nickel | Platinum | DMF | 57% researchgate.net |

Mechanistic Aspects of Organometallic Transformations

The reactivity of 1,4-dibromo-2-methyl-2-butene in organometallic transformations is influenced by the two bromine atoms, which can act as leaving groups in various reactions. The formation of organometallic reagents from alkyl halides is a fundamental process in organic synthesis. msu.edu For instance, Grignard reagents are formed by the reaction of alkyl halides with magnesium metal. msu.edu When two halogen atoms are present in a molecule, the outcome of the reaction with a reducing metal depends on the distance between the carbon-halogen bonds. If the halogens are separated by four or more carbons, a bis-organometallic compound can form. However, if they are on adjacent carbons (vicinal), elimination to form a double bond is favored. msu.edu In the case of 1,4-dihalides, intramolecular cyclization to form a cyclobutane (B1203170) derivative is a possible pathway, though the formation of a bis-organometallic reagent is also plausible.

The mechanistic pathways of these transformations can be complex. For example, the reaction of HAlBui₂ with Cp₂ZrCl₂ involves the formation of a bimetallic complex, [Cp₂ZrCl₂·HAlBui₂], which then dissociates to form Cp₂ZrHCl. acs.org This intermediate can then dimerize or react further, highlighting the intricate steps involved in organometallic reactions. acs.org

In the context of 1,4-dibromo-2-methyl-2-butene, its reaction with reducing metals or organometallic reagents could proceed through several pathways, including the formation of a Grignard-type reagent, elimination, or coupling reactions. The presence of the double bond and the methyl group would sterically and electronically influence the reactivity and the stability of any intermediates formed.

Advanced Synthetic Applications of 1,4 Dibromo 2 Methyl 2 Butene

Synthesis of Complex Carbocyclic Systems

1,4-Dibromo-2-methyl-2-butene serves as a key reagent in the formation of complex carbocyclic structures through controlled cyclization strategies.

A significant application of 1,4-dibromo-2-methyl-2-butene is in the synthesis of 1,1-disubstituted 2-vinylcyclopropanes. These motifs are valuable precursors in polymer chemistry and for further synthetic elaborations. The general strategy involves the dialkylation of an active methylene (B1212753) compound, where the nucleophilic carbon attacks both electrophilic C-Br centers of the dibromide, leading to the formation of the cyclopropane (B1198618) ring.

The reaction of a compound with an active methylene group, such as a malonic ester or a glycine (B1666218) Schiff base, with trans-1,4-dibromo-2-butene in the presence of a base proceeds via a sequential nucleophilic substitution. The first substitution forms an intermediate which then undergoes an intramolecular SN2 reaction to close the three-membered ring.

Detailed research findings have demonstrated this methodology for various substrates:

Malonic Esters: The cyclization of dimethyl malonate with (E)-1,4-dibromo-2-methyl-2-butene using potassium carbonate is an effective method for preparing dimethyl 2-isopropenylcyclopropane-1,1-dicarboxylate. nih.gov This reaction establishes the core vinylcyclopropane (B126155) structure.

Glycine Schiff Bases: A scalable process for synthesizing derivatives of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a key component for Hepatitis C virus (HCV) NS3 protease inhibitors, was developed using the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene. pharmaffiliates.com Asymmetric phase-transfer catalysis has also been employed to achieve enantioselectivity in this cyclopropanation. rsc.org

Table 1: Synthesis of 1,1-Disubstituted 2-Vinylcyclopropanes

| Starting Material (Active Methylene) | Reagent | Product Type | Application/Significance |

|---|---|---|---|

| Dimethyl Malonate | (E)-1,4-Dibromo-2-methyl-2-butene | Dimethyl 2-isopropenylcyclopropane-1,1-dicarboxylate | Precursor for dihydrooxepins nih.gov |

| Glycine Schiff Base | trans-1,4-Dibromo-2-butene | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) | Key building block for HCV protease inhibitors pharmaffiliates.com |

| Asymmetric Malonates | trans-1,4-Dibromo-2-butene | Asymmetric 1,1-disubstituted 2-vinylcyclopropanes | Monomers for low-shrinkage polymers |

1,4-Dibromo-2-methyl-2-butene is documented as a critical intermediate in the synthesis of tricyclo[4.2.1.0²,⁵]nonane derivatives. caltech.edu This polycyclic system is constructed by leveraging the reactivity of the dibromide to assemble a more complex precursor suitable for subsequent cyclization. While the compound is cited as an intermediate for these specific tricyclic systems, detailed mechanistic pathways from published literature are not widely available. caltech.edu The synthesis likely involves an initial reaction to form a bicyclic intermediate, which then undergoes further intramolecular ring closure to yield the final tricyclic framework.

The construction of polycyclic frameworks often relies on tandem reactions where simple precursors are converted into complex ring systems in a single pot or a short sequence. 1,4-Dibromo-2-methyl-2-butene is an ideal starting point for creating the necessary precursors for such transformations. Its two electrophilic centers allow for the tethering of nucleophilic partners, setting the stage for intramolecular cyclizations.

One powerful strategy for constructing fused bicyclic systems is the ruthenium-carbene catalyzed ring-closing metathesis (RCM) of dienynes. scbt.com While not a direct reaction of the dibromide, it is instrumental in synthesizing the dienyne precursors required for these polycyclization reactions. For example, a diol can be dialkylated using the dibromide to install the necessary unsaturated tethers, which can then undergo metathesis to form fused bicyclic dienes. scbt.com

Formation of Tricyclo[4.2.1.0²,⁵]nonane Derivatives

Heterocyclic Compound Synthesis

The reagent's utility extends prominently into the synthesis of oxygen- and nitrogen-containing heterocycles.

A well-established application of 1,4-dibromo-2-methyl-2-butene is in the synthesis of the 2,5-dihydro-1-benzoxepin core. This seven-membered heterocyclic ring is a key structural feature of the Radulanins, a family of biologically active natural products. google.com

The synthesis is typically achieved by reacting a 1,3-dicarbonyl compound or a substituted phenol (B47542) with 1,4-dibromo-2-methyl-2-butene under basic conditions. scbt.com In a notable strategy applied to the total synthesis of Radulanin A, a diketone was reacted with 1,4-dibromo-2-methyl-2-butene. scbt.com The resulting product underwent a retro-Claisen rearrangement to furnish the dihydrooxepin ring system. scbt.com

Another approach involves the C,C-double alkylation of hydroxyphenyl ketones with (E)-1,4-dibromo-2-methyl-2-butene. This is proposed to form a spiro-dienone intermediate which then undergoes a sigmatropic ring expansion, driven by aromatization, to yield 1-(2,5-dihydro-3-methyl-1-benzoxepin-9-yl)-1-ethanone derivatives. nih.gov

Table 2: Key Strategies for Dihydrooxepin Synthesis using 1,4-Dibromo-2-methyl-2-butene

| Reactant Type | Key Step | Product Core | Target Molecule Example |

|---|---|---|---|

| 1,3-Diketone | Alkylation followed by retro-Claisen rearrangement | Dihydrooxepin | Radulanin A scbt.com |

| Hydroxyphenyl ketone | C,C-double alkylation followed by sigmatropic rearrangement | 2,5-Dihydro-1-benzoxepin | Radulanin analogues nih.gov |

Quinoline (B57606) and its derivatives represent a major class of heterocyclic compounds, and numerous methods exist for their synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses. These classical methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones. Modern approaches often utilize transition-metal-catalyzed cyclizations. A thorough review of the literature and specific searches for the use of 1,4-dibromo-2-methyl-2-butene in this context reveals no documented applications for the synthesis of quinoline-based compounds. Its role as a C4-dielectrophile does not align with the common disconnection approaches used for constructing the quinoline core.

Synthesis of Dihydrobenzofuran Derivatives

1,4-Dibromo-2-methyl-2-butene serves as a key reagent in the synthesis of dihydrobenzofuran derivatives, which are core structures in numerous biologically active natural products. arabjchem.org The reaction of quinacetophenone with 1,4-dibromo-2-methyl-2-butene in the presence of sodium hydride has been reported to yield 2-vinyl substituted dihydrobenzofuran derivatives. arabjchem.org This transformation highlights the utility of the dibromide in constructing the dihydrobenzofuran ring system through a cyclization reaction.

In a similar vein, the reaction of 2',4',6'-trihydroxyacetophenone (B23981) with 1,4-dibromo-2-methyl-2-butene leads to the one-step cyclization to form 2-isopropenyl-2,3-dihydrobenzofuran-4,6-diols. oup.com Furthermore, research has demonstrated the synthesis of various dihydrobenzofuran derivatives from methoxyphenol and 1,4-dibromo-2-methyl-2-butene, showcasing the versatility of this reagent in accessing a range of substituted benzofuran (B130515) scaffolds. tandfonline.com The synthesis of 2-isopropenyl-2,3-dihydrobenzofuran has been achieved through the reaction of a phenolate (B1203915) with 1,4-dibromo-2-methyl-2-butene. tandfonline.com

A study on the structure-activity relationship of benzofuran derivatives as insect antifeedants involved the synthesis of various analogs, some of which were prepared using 1,4-dibromo-2-methyl-2-butene. tandfonline.com For instance, the reaction of a substituted phenol with 1,4-dibromo-2-methyl-2-butene under basic conditions yielded a 2-isopropenyl-2,3-dihydrobenzofuran derivative. tandfonline.com

The following table summarizes the synthesis of various dihydrobenzofuran derivatives using 1,4-dibromo-2-methyl-2-butene:

| Starting Material | Product | Reference |

| Quinacetophenone | 2-Vinyl substituted dihydrobenzofuran derivatives | arabjchem.org |

| 2',4',6'-Trihydroxyacetophenone | 2-Isopropenyl-2,3-dihydrobenzofuran-4,6-diols | oup.com |

| Methoxyphenol | 2,3-Dihydrobenzofuran derivatives | tandfonline.com |

| Phenol | 2-Isopropenyl-2,3-dihydrobenzofuran | tandfonline.com |

Total Synthesis Strategies Utilizing 1,4-Dibromo-2-methyl-2-butene

1,4-Dibromo-2-methyl-2-butene has proven to be a valuable precursor in the total synthesis of several natural products, most notably the insect pheromones ipsenol (B191551) and ipsdienol. researchgate.netnih.gov A one-step synthesis of both (±)-ipsenol and (±)-ipsdienol involves the reaction of 1,4-dibromo-2-methyl-2-butene with isovaleraldehyde (B47997) and 3-methyl-2-butenal (B57294), respectively, in the presence of zinc powder. lookchem.com Another approach utilizes an electrogenerated reactive zinc to facilitate the isoprenylation of aldehydes and ketones with 2-bromomethyl-1,4-dibromo-2-butene to produce the corresponding alcohols, including ipsenol and ipsdienol. researchgate.netlookchem.com

Furthermore, 1,4-dibromo-2-methyl-2-butene is a key intermediate in the synthesis of zeatin, a plant hormone. A novel synthetic pathway to trans-4-amino-1-hydroxy-2-methyl-2-butene, a useful intermediate for zeatin synthesis, starts from the selective monophthalimide formation of trans-1,4-dibromo-2-methyl-2-butene. tandfonline.comoup.comjst.go.jpresearchgate.netcapes.gov.br This intermediate is then converted to the target amino alcohol, which can be condensed with 6-chloropurine (B14466) to furnish zeatin. tandfonline.comoup.comjst.go.jpresearchgate.net

The table below outlines the role of 1,4-dibromo-2-methyl-2-butene as a precursor in the synthesis of these natural products:

| Target Natural Product/Intermediate | Synthetic Strategy | Reference |

| (±)-Ipsenol | Reaction with isovaleraldehyde and zinc powder | lookchem.com |

| (±)-Ipsdienol | Reaction with 3-methyl-2-butenal and zinc powder | lookchem.com |

| Ipsenol and Ipsdienol | Isoprenylation using electrogenerated reactive zinc | researchgate.netlookchem.com |

| trans-4-Amino-1-hydroxy-2-methyl-2-butene (Zeatin Intermediate) | Selective monophthalimide formation and subsequent conversion | tandfonline.comoup.comjst.go.jpresearchgate.netcapes.gov.br |

The structure of 1,4-dibromo-2-methyl-2-butene makes it an effective isoprene (B109036) synthon, a five-carbon building block that can be strategically incorporated into molecules to form isoprenyl motifs. nih.gov Isoprenylation is a crucial process in the synthesis of many natural products, particularly terpenes. scielo.br The compound can be converted to 2-bromomethyl-1,3-butadiene, a versatile reagent for introducing the isoprene unit. scielo.brmdpi.com This transformation is typically achieved through dehydrobromination. scielo.br

The resulting 2-bromomethyl-1,3-butadiene can then be used in various coupling reactions. For instance, its reaction with aldehydes and ketones, often mediated by metals like indium or zinc, leads to the formation of isoprenylated alcohols. researchgate.netscielo.br This methodology has been successfully applied to the synthesis of ipsenol. scielo.br The use of 1,4-dibromo-2-methyl-2-butene as a precursor for isoprene synthons provides a reliable and efficient route for the construction of complex molecules containing the characteristic five-carbon isoprene unit.

Precursor in the Total Synthesis of Natural Products (e.g., Ipsenol, Ipsdienol, Zeatin Intermediates)

Polymer Chemistry and Material Science Applications

1,4-Dibromo-2-methyl-2-butene serves as a monomer in the synthesis of specialty polymers. evitachem.comontosight.ai Its bifunctionality allows it to participate in polymerization reactions, leading to the formation of polymers with unique properties. For example, it has been used as an initiator in the synthesis of poly(2-oxazoline) macromonomers. cas.cz The reaction of 1,4-dibromo-2-butene (B147587), a related compound, with dicarboxylic acids or their derivatives can produce unsaturated polyesters. rsc.org While this specific example uses the unmethylated analog, it highlights the potential of dibromo-butenes in polyester (B1180765) synthesis. The presence of the double bond in the polymer backbone offers a site for further modification or cross-linking.

A significant application of 1,4-dibromo-2-methyl-2-butene is in the development of low-shrinkage photopolymers. This compound is a key starting material for the synthesis of 1,1-disubstituted 2-vinylcyclopropanes (VCPs). researchgate.netresearchgate.net These VCPs are attractive monomers for photopolymerization because they can undergo a ring-opening polymerization, which helps to mitigate the volume shrinkage that typically occurs during the polymerization of conventional vinyl monomers. researchgate.netrsc.org

The synthesis of these VCP monomers involves the reaction of a malonic ester with 1,4-dibromo-2-methyl-2-butene. researchgate.net The resulting methyl-substituted VCPs can then be photopolymerized, often using a photoinitiator system, to produce polymers with reduced volume shrinkage. researchgate.netrsc.org This property is particularly valuable in applications such as dental composites and adhesives, where dimensional stability is critical. rsc.org

The following table provides an overview of the polymerization applications of 1,4-dibromo-2-methyl-2-butene:

| Application | Monomer/Initiator Derived from 1,4-Dibromo-2-methyl-2-butene | Resulting Polymer | Key Feature | Reference |

| Specialty Polymer Synthesis | 1,4-Dibromo-2-methyl-2-butene (as initiator) | Poly(2-oxazoline) macromonomers | Functional polymer building blocks | cas.cz |

| Low-Shrinkage Photopolymers | 1,1-Disubstituted 2-vinylcyclopropanes | Ring-opened polymers | Reduced volume shrinkage | researchgate.netrsc.org |

Monomeric Utility in Specialty Polymer Synthesis

Reactions with Organometallic Reagents for Functionalization

1,4-Dibromo-2-methyl-2-butene serves as a versatile precursor in organometallic chemistry, enabling the introduction of various functional groups through reactions with organometallic reagents. These transformations are pivotal for creating complex molecular architectures.

Formation of Organozinc Species

The reaction of 1,4-dibromo-2-methyl-2-butene with zinc metal leads to the formation of organozinc species. This transformation is significant as it converts the electrophilic carbon-bromine bonds into nucleophilic carbon-zinc bonds, which can then participate in a variety of coupling reactions. The resulting organozinc reagent is a valuable intermediate for the synthesis of more complex molecules.

Synthesis of Functionalized 1,3-Butadienes (e.g., 2-Bromomethyl-1,3-butadiene, 2-Ethoxymethyl-1,3-butadiene)

A key application of 1,4-dibromo-2-methyl-2-butene is its conversion to functionalized 1,3-butadienes, which are important monomers for synthetic rubbers and building blocks in organic synthesis.

The synthesis of 2-bromomethyl-1,3-butadiene is achieved by treating 1,4-dibromo-2-methyl-2-butene with a hindered, non-nucleophilic base. One effective method involves the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at elevated temperatures. google.com This reagent facilitates an elimination reaction, leading to the formation of the desired diene. google.com

Further functionalization can be achieved by reacting 2-bromomethyl-1,3-butadiene with nucleophiles. For instance, the synthesis of 2-ethoxymethyl-1,3-butadiene is accomplished by the dropwise addition of 2-bromomethyl-1,3-butadiene to a solution of sodium ethoxide in dry tetrahydrofuran (B95107) (THF). mdpi.com This substitution reaction proceeds smoothly to yield the target ether. mdpi.com

| Product | Reagents | Solvent | Temperature | Yield | Reference |

| 2-Bromomethyl-1,3-butadiene | 1,4-Dibromo-2-methyl-2-butene, DMPU | - | ~120 °C | - | google.com |

| 2-Ethoxymethyl-1,3-butadiene | 2-Bromomethyl-1,3-butadiene, Sodium ethoxide | Dry THF | 0 °C to 40 °C | 63% | mdpi.com |

Reactions with Ethynylmagnesium Bromide for Conjugated Systems

The reaction of dihaloalkenes with organomagnesium reagents is a powerful tool for constructing carbon-carbon bonds. While specific studies on 1,4-dibromo-2-methyl-2-butene are not prevalent, the reaction of the closely related trans-1,4-dibromo-2-butene with ethynylmagnesium bromide provides a strong model for its expected reactivity. acs.org This reaction leads to the formation of conjugated enyne systems, which are precursors to fully conjugated cyclic compounds. acs.org The Grignard reagent acts as a nucleophile, displacing the bromide ions to extend the conjugated system. This methodology is crucial for the synthesis of precursors for novel electronic materials and complex natural products.

Synthesis of Ionic Liquids and Specialty Chemicals

The unique structure of 1,4-dibromo-2-methyl-2-butene, with its two reactive bromide groups and a central double bond, makes it an ideal building block for the synthesis of specialty chemicals, including ionic liquids and macrocyclic compounds.

Precursor for Multifunctional Di-cationic Ionic Liquids

1,4-Dibromo-2-butene is a key reagent in the synthesis of di-cationic ionic liquids (DILs), where it acts as a linker between two cationic headgroups. aip.orgaip.org These DILs often exhibit interesting properties, including enhanced thermal stability and potential as antimicrobial agents. aip.org The synthesis typically involves the quaternization of two equivalents of a nitrogen-containing base, such as 1-methylimidazole (B24206) or pyridine, with one equivalent of 1,4-dibromo-2-butene. aip.orgaip.org The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) under reflux conditions. aip.orgaip.org

| Cationic Headgroup | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 1-Methylimidazolium | 1,4-Dibromo-2-butene, 1-Methylimidazole | Acetonitrile | Reflux, 48h | 89% | aip.org |

| Pyridinium | 1,4-Dibromo-2-butene, Pyridine | Acetonitrile | Reflux, 48h | 91% | aip.org |

| Triethylammonium | 1,4-Dibromo-2-butene, Triethylamine | Acetonitrile | Reflux, 48h | 91% | aip.org |

Synthesis of Unsaturated Macrocyclic Compounds

The ability of 1,4-dibromo-2-butene to react with difunctional nucleophiles makes it a valuable component in macrocyclization reactions. These reactions lead to the formation of large, unsaturated rings, which are present in a variety of biologically active molecules and advanced materials.

For example, trans-1,4-dibromo-2-butene has been utilized in the synthesis of 15-membered triolefinic macrocycles by reacting it with arenesulfonamides. researchgate.net These macrocycles can coordinate with transition metals to form catalysts for various organic transformations. researchgate.net Additionally, this dibromide has been employed as a key building block in the synthesis of macrocyclic inhibitors of the hepatitis C virus (HCV) NS3/NS4A protease. mcgill.ca In this context, the reaction with a peptide-like substrate under carefully controlled conditions, using a strong base like lithium hexamethyldisilazide (LiHMDS) in a nonpolar solvent, is crucial for achieving high yields of the desired macrocyclic product. mcgill.ca

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,4-Dibromo-2-methyl-2-butene. smolecule.com It provides detailed information about the proton and carbon environments within the molecule, enabling unambiguous structural confirmation and isomeric differentiation. smolecule.com

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the different hydrogen atoms in 1,4-Dibromo-2-methyl-2-butene. The chemical shift (δ) of each proton is influenced by its local electronic environment. The expected proton environments for this compound are the methyl group protons (-CH₃), the two sets of non-equivalent methylene (B1212753) protons (-CH₂Br), and the vinylic proton (=CH-).

Based on the analysis of similar compounds, the signals in the ¹H NMR spectrum can be assigned. For instance, in the related compound (E)-4-Bromo-1-chloro-2-methyl-2-butene, the methyl protons appear as a singlet at δ 1.85 ppm, while the vinylic proton is observed as a triplet at δ 5.87 ppm. researchgate.net The methylene protons adjacent to the halogens show distinct signals. researchgate.net For 1,4-Dibromo-2-methyl-2-butene, one would expect the methyl protons to appear as a singlet, the vinylic proton to show a signal in the olefinic region, and the two methylene groups attached to bromine atoms to appear as distinct signals, likely doublets or more complex multiplets depending on coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,4-Dibromo-2-methyl-2-butene

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | ~1.8-2.0 | Singlet |

| Methylene Protons (C1-H₂) | ~3.9-4.1 | Doublet |

| Methylene Protons (C4-H₂) | ~3.9-4.1 | Singlet or Doublet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific isomer (E or Z).

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1,4-Dibromo-2-methyl-2-butene gives rise to a distinct signal in the ¹³C NMR spectrum. The molecule has five carbon atoms in different chemical environments: the methyl carbon, two methylene carbons bonded to bromine, and two sp²-hybridized carbons of the double bond.

Analysis of the related compound (E)-4-Bromo-1-chloro-2-methyl-2-butene shows signals at δ 14.2 (CH₃), 27.4 (-CH₂Br), 50.7 (-CH₂Cl), 125.7 (=CH), and 137.9 (=C(CH₃)-) ppm. researchgate.net For 1,4-Dibromo-2-methyl-2-butene, the carbon signals are expected in similar regions, with the two carbons of the C=C double bond having the largest chemical shifts. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-Dibromo-2-methyl-2-butene

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon (-CH₃) | ~15-25 |

| Methylene Carbon (-CH₂Br at C1) | ~30-40 |

| Methylene Carbon (-CH₂Br at C4) | ~30-40 |

| Vinylic Carbon (=CH) | ~120-130 |

Note: The chemical shifts are approximate and can differ based on experimental conditions and the isomer being analyzed.

¹H NMR spectroscopy is particularly effective for both differentiating and quantifying these isomers. nsf.gov The chemical shifts of the protons, especially the vinylic proton and the adjacent methylene protons, are typically different for the E and Z isomers due to varying through-space anisotropic effects. By integrating the distinct signals corresponding to each isomer, their relative ratio in a mixture can be accurately determined. nsf.gov Research has shown that thermal stress can cause the isomers to rearrange into an equilibrium mixture, which can be monitored and quantified using NMR. For example, heating the compound can lead to an equilibrium mixture of 26% cis and 74% trans isomers.

¹³C NMR Applications for Carbon Frameworks

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While the IR spectra of the (E) and (Z) isomers of 1,4-Dibromo-2-methyl-2-butene are noted to be nearly identical, the technique is still crucial for confirming the presence of key structural features.

The IR spectrum of 1,4-Dibromo-2-methyl-2-butene is characterized by specific absorption bands that correspond to the vibrational modes of its bonds. These characteristic frequencies provide evidence for the compound's structure.

C=C Stretch: A weak to medium absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibration of the carbon-carbon double bond. The substitution pattern on the double bond influences the exact position and intensity of this peak.

C-H Stretch: Absorption bands for sp² C-H stretching (from the vinylic proton) typically appear just above 3000 cm⁻¹, while sp³ C-H stretching (from the methyl and methylene groups) appears just below 3000 cm⁻¹.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ region.

C-Br Stretch: The stretching vibrations for the carbon-bromine bonds are found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. The presence of these strong absorptions is a key indicator of a bromoalkane functionality.

The collective presence of these bands allows for the structural confirmation of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 1,4-Dibromo-2-methyl-2-butene from reaction byproducts and for assessing its purity. Both gas and liquid chromatography are employed for these purposes.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is used for the analysis of volatile compounds like 1,4-Dibromo-2-methyl-2-butene. This technique can separate the compound from impurities and can also be used to separate the E and Z isomers, allowing for purity assessment of each. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) is another powerful tool for analysis and purification. A reverse-phase (RP) HPLC method has been described for the analysis of the similar compound (E)-1,4-Dibromo-2-butene. sielc.com This method utilizes a C18-type column (specifically, a Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. sielc.com Such HPLC methods are scalable and can be adapted for preparative separation, enabling the isolation of the pure compound from a crude reaction mixture. sielc.comluc.edu Column chromatography is also a fundamental technique used for the purification and isolation of reaction products in syntheses involving similar dibromoalkenes. luc.edu

Gas Chromatography (GC) for Reaction Mixture Analysis and Purity

Gas chromatography (GC) is a fundamental technique used for the analysis of volatile and thermally stable compounds like 1,4-dibromo-2-methyl-2-butene. It is frequently employed to monitor the progress of its synthesis, often from the bromination of isoprene (B109036) or 2-methyl-2-butene (B146552). By taking aliquots from the reaction mixture at different time intervals, researchers can track the consumption of starting materials and the formation of the desired product along with any byproducts.

Following synthesis, GC is a primary method for determining the purity of the crude and purified product. googleapis.comgoogle.com The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. The resulting chromatogram displays peaks corresponding to each compound, with the area of each peak being proportional to its concentration. For instance, the purity of trans-1,4-dibromo-2-butene, a closely related compound, has been reported to be as high as 99.34% as determined by GC analysis. google.com

The coupling of GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, combining the separation capabilities of GC with the identification power of mass spectrometry. news-medical.netazom.com This hybrid technique is invaluable for identifying impurities in a sample of 1,4-dibromo-2-methyl-2-butene, even at trace levels. innovareacademics.in While specific GC parameters can vary depending on the instrument and the specific analysis goals, typical conditions for analyzing haloalkenes are well-established. chromforum.orgresearchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Haloalkene Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., VF-624ms) | Provides high-resolution separation of volatile compounds. innovareacademics.in |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm ID, 1.4-1.8 µm film thickness | Standard dimensions for good separation efficiency. innovareacademics.in |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. innovareacademics.in |

| Flow Rate | 1.0-2.0 mL/min | Optimized for efficient separation and peak shape. innovareacademics.in |

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Program | Temperature gradient (e.g., initial hold, ramp, final hold) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation, while MS provides identification. researchgate.net |

Column Chromatography for Separation and Purification

Following a synthesis, the crude 1,4-dibromo-2-methyl-2-butene product often contains unreacted starting materials, isomers, or byproducts from side reactions. Column chromatography is a standard and indispensable laboratory technique for the separation and purification of the target compound from these impurities. scispace.com This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase (adsorbent) as a liquid mobile phase (eluent) passes through it.

For the purification of 1,4-dibromo-2-methyl-2-butene, silica (B1680970) gel is commonly used as the stationary phase due to its polarity and effectiveness in separating compounds with different functional groups. A non-polar or moderately polar solvent system is typically chosen as the eluent. The separation is based on the principle that more polar compounds will adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. Researchers often use a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to effectively elute compounds with varying polarities. uniba.it The fractions collected from the column are then analyzed (often by thin-layer chromatography or GC) to identify those containing the pure product.

Table 2: General Column Chromatography Parameters for Purification

| Parameter | Typical Material/Solvent | Role in Purification |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | Adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Solvents that carry the sample through the column; polarity is adjusted for optimal separation. uniba.it |

| Elution Technique | Isocratic (constant solvent composition) or Gradient (varying solvent composition) | Gradient elution is often used to separate complex mixtures with a wide range of polarities. |

| Fraction Analysis | Thin-Layer Chromatography (TLC), Gas Chromatography (GC) | To identify and combine fractions containing the pure desired compound. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides critical information about the molecular weight and structure of 1,4-dibromo-2-methyl-2-butene. In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. chemguide.co.uk

The molecular weight of 1,4-dibromo-2-methyl-2-butene is approximately 227.92 g/mol . nih.gov In a mass spectrum, the ion corresponding to the intact molecule is known as the molecular ion (M+). Due to the presence of two bromine atoms, the molecular ion peak of 1,4-dibromo-2-methyl-2-butene will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a compound with two bromine atoms will show three peaks for the molecular ion cluster: one for the ion containing two ⁷⁹Br atoms (M+), one for the ion with one ⁷⁹Br and one ⁸¹Br (M+2), and one for the ion with two ⁸¹Br atoms (M+4). The relative intensities of these peaks will be approximately in a 1:2:1 ratio. The monoisotopic mass of the compound is calculated to be 225.89928 Da. nih.gov

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed, it often has excess energy and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule. For 1,4-dibromo-2-methyl-2-butene, common fragmentation pathways would involve the loss of a bromine atom or the cleavage of carbon-carbon bonds. The stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. For instance, the loss of a bromine radical (Br•) from the molecular ion would result in a significant fragment ion peak at m/z corresponding to [C₅H₈Br]⁺. Further fragmentation could involve the loss of the second bromine atom or other small neutral molecules.

Table 3: Key Mass Spectrometry Data for 1,4-Dibromo-2-methyl-2-butene

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₈Br₂ | Defines the elemental composition. biosynth.com |

| Molecular Weight | 227.92 g/mol | Average molecular mass based on natural isotopic abundance. nih.gov |

| Monoisotopic Mass | 225.89928 Da | Exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br). nih.gov |

| Molecular Ion (M+) Peak Cluster | [M]⁺, [M+2]⁺, [M+4]⁺ | Characteristic pattern due to the two bromine isotopes (⁷⁹Br, ⁸¹Br) with an approximate 1:2:1 intensity ratio. |

| Major Fragment Ion | [M-Br]⁺ (m/z ≈ 147/149) | Represents the loss of one bromine atom, a common fragmentation for bromoalkanes. nist.gov |

Q & A

Q. How can reaction scalability be optimized without compromising isomer purity?

- Methodological Answer : Scale-up requires maintaining low temperatures during bromine addition to suppress side reactions. Continuous flow reactors enhance heat dissipation and mixing efficiency. Post-synthesis, rapid crystallization (e.g., using seed crystals) minimizes isomer equilibration. Process Analytical Technology (PAT) tools (e.g., in-line IR) monitor purity in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.